(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid

Description

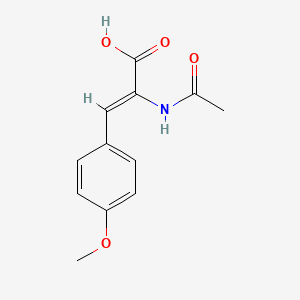

(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid is a β-phenylacrylic acid derivative characterized by a methoxy group at the para position of the phenyl ring and an acetamido group at the α-position of the acrylic acid backbone. This compound belongs to a class of molecules studied for their biological activities, including anticancer, antifungal, and catalytic applications. Its Z-configuration is critical for stereospecific interactions in biological systems and catalytic processes .

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEYOJSWXAGTJW-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420745 | |

| Record name | (Z)-2-ACETAMIDO-3-(4-METHOXYPHENYL)ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68280-85-3 | |

| Record name | NSC165186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-2-ACETAMIDO-3-(4-METHOXYPHENYL)ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid typically involves the reaction of 4-methoxybenzaldehyde with acetamide in the presence of a base, followed by the addition of acrylic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in designing new pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogues include substitutions on the phenyl ring (e.g., hydroxyl, nitro, benzyloxy, chloro) and modifications to the acrylic acid backbone. These changes significantly impact solubility, melting points, and hydrogen-bonding capabilities.

Table 1: Structural and Physicochemical Comparison

Notes:

- Methoxy vs. Hydroxy : MHY1036 (4-OH, 3-OCH₃) exhibits hydrogen bonding via the hydroxyl group, enhancing solubility in polar solvents compared to the purely methoxy-substituted target compound .

- Benzyloxy Groups : Compounds 6b and 6c show reduced polarity due to benzyloxy substituents, likely increasing membrane permeability in biological systems .

Anticancer Activity :

Antifungal Activity :

Stability and Reactivity

- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density on the phenyl ring, stabilizing intermediates in catalytic cycles, while nitro groups reduce electron density, altering reaction pathways .

Biological Activity

(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an acetamido group attached to a phenyl ring that bears a methoxy substituent. This configuration is crucial for its biological activity, as it influences the compound's interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its efficacy in these areas is attributed to its ability to modulate enzyme activity and influence cellular processes.

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds containing similar structural motifs have been reported to exert pro-apoptotic effects by generating reactive oxygen species (ROS) and activating specific signaling pathways such as the Src-JNK axis .

Table 1: Summary of Anticancer Studies

The mechanism by which this compound exerts its effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, such as those involved in nucleic acid synthesis.

- Receptor Interaction : It can interact with specific receptors, leading to downstream effects that promote apoptosis in cancer cells.

- Reactive Oxygen Species Generation : The compound's ability to generate ROS contributes to its cytotoxic effects on tumor cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in the development of new antibiotics.

Table 2: Antimicrobial Activity Data

| Pathogen Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Case Studies

- Study on Colon Cancer Cells : A recent study demonstrated that a derivative of this compound significantly reduced cell viability in HT29 colon cancer cells while sparing normal colonic epithelial cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. How do steric and electronic effects influence its activity in structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.